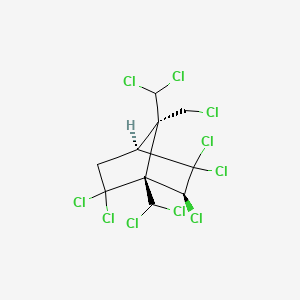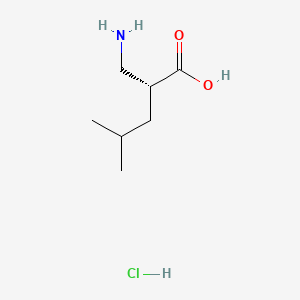
(2S,4S)-アリル 2-(((アリルオキシカルボニル)(スルファモイル)アミノ)メチル)-4-メルカプトピロリジン-1-カルボキシレート
概要
説明
(2S,4S)-allyl 2-(((allyloxycarbonyl)(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring substituted with various functional groups
科学的研究の応用
Chemistry
In organic synthesis, (2S,4S)-allyl 2-(((allyloxycarbonyl)(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate can serve as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
This compound may be used in the development of enzyme inhibitors or as a building block for peptides and peptidomimetics due to its structural similarity to natural amino acids.
Medicine
Potential applications in medicinal chemistry include the design of novel drugs targeting specific enzymes or receptors. The sulfamoyl group is known for its bioactivity, making this compound a candidate for drug development.
Industry
In the pharmaceutical industry, this compound could be used in the synthesis of active pharmaceutical ingredients (APIs) or as a precursor for other bioactive compounds.
作用機序
The mechanism of action for this compound is not specified in the search results. Its potential applications in scientific research suggest that it could have various mechanisms of action depending on the context.
Safety and Hazards
The safety information available indicates that this compound should be handled with caution. It has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-allyl 2-(((allyloxycarbonyl)(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a γ-amino acid or a 1,4-diamine.
Introduction of the Mercapto Group: The mercapto group (–SH) is introduced via a thiolation reaction, often using reagents like thiourea or hydrogen sulfide.
Attachment of the Allyloxycarbonyl Group: This step involves the protection of the amino group with an allyloxycarbonyl (Alloc) group, typically using allyl chloroformate in the presence of a base.
Final Coupling: The final step involves coupling the protected pyrrolidine derivative with an appropriate allylating agent to introduce the allyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: The sulfamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The allyloxycarbonyl group can be substituted under nucleophilic conditions, often using bases or nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- (2S,4S)-tert-butyl 4-(acetylthio)-2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate
- (2S,4S)-benzyl 2-(((benzyloxycarbonyl)(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, (2S,4S)-allyl 2-(((allyloxycarbonyl)(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate offers unique reactivity due to the presence of the allyl group, which can participate in additional chemical reactions such as cross-coupling or metathesis. This makes it a valuable intermediate in synthetic chemistry.
特性
IUPAC Name |
prop-2-enyl (2S,4S)-2-[[prop-2-enoxycarbonyl(sulfamoyl)amino]methyl]-4-sulfanylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O6S2/c1-3-5-21-12(17)15-9-11(23)7-10(15)8-16(24(14,19)20)13(18)22-6-4-2/h3-4,10-11,23H,1-2,5-9H2,(H2,14,19,20)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBOETITIUHVQM-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CC(CC1CN(C(=O)OCC=C)S(=O)(=O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N1C[C@H](C[C@H]1CN(C(=O)OCC=C)S(=O)(=O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B599488.png)


